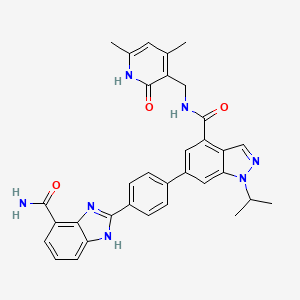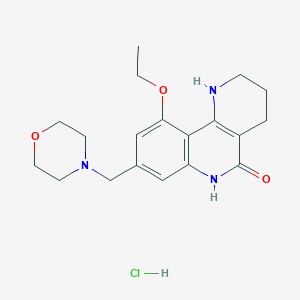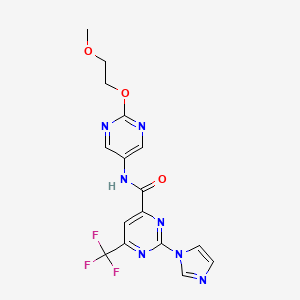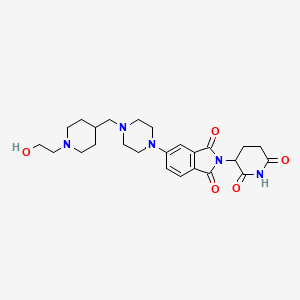
E3 Ligase Ligand-linker Conjugate 47
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
E3 Ligase Ligand-linker Conjugate 47 is a compound that plays a crucial role in the field of proteolysis-targeting chimeras (PROTACs). This compound is a conjugate of an E3 ligase ligand and a linker, specifically designed to recruit the Cereblon protein (CRBN) and serve as a key intermediate for the synthesis of complete PROTAC molecules . PROTACs are bifunctional molecules that harness the ubiquitin-proteasome system to degrade target proteins, making them a promising strategy for drug discovery and therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of E3 Ligase Ligand-linker Conjugate 47 involves the conjugation of Thalidomide (HY-14658) with an appropriate linker . The synthetic route typically includes the following steps:
Activation of Thalidomide: Thalidomide is activated by introducing functional groups that facilitate its conjugation with the linker.
Linker Attachment: The activated Thalidomide is then reacted with the linker under specific reaction conditions, such as the presence of coupling agents and solvents.
Purification: The resulting conjugate is purified using chromatographic techniques to obtain the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed for quality control and verification of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: E3 Ligase Ligand-linker Conjugate 47 undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where functional groups on the linker are replaced with other groups.
Cycloaddition Reactions: The azide group in the linker can react with alkyne-containing molecules in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The compound can also undergo SPAAC reactions with molecules containing DBCO or BCN groups.
Common Reagents and Conditions:
Copper Catalysts: Used in CuAAC reactions to facilitate the cycloaddition process.
Solvents: Common solvents include dimethyl sulfoxide (DMSO) and acetonitrile.
Purification Agents: Chromatographic techniques are employed for purification.
Major Products: The major products formed from these reactions are typically conjugates of this compound with other molecules, resulting in the formation of complete PROTACs .
Applications De Recherche Scientifique
E3 Ligase Ligand-linker Conjugate 47 has a wide range of scientific research applications, including:
Mécanisme D'action
E3 Ligase Ligand-linker Conjugate 47 functions by recruiting the Cereblon protein (CRBN) through its ligand component . The compound forms a ternary complex with the target protein and the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein . This mechanism harnesses the cellular ubiquitin-proteasome system to selectively degrade proteins of interest, making it a powerful tool for targeted protein degradation .
Comparaison Avec Des Composés Similaires
Von Hippel-Lindau (VHL) Ligands: These ligands also recruit E3 ligases but target the VHL protein instead of CRBN.
MDM2 Ligands: These ligands target the MDM2 protein and are used in the development of PROTACs.
Inhibitor of Apoptosis Proteins (IAP) Ligands: These ligands target IAP proteins and are utilized in PROTAC technology.
Uniqueness: E3 Ligase Ligand-linker Conjugate 47 is unique in its ability to recruit the Cereblon protein (CRBN), which is not targeted by many other E3 ligase ligands . This specificity allows for the development of PROTACs that can selectively degrade proteins that are otherwise difficult to target with other ligands .
Propriétés
Formule moléculaire |
C25H33N5O5 |
|---|---|
Poids moléculaire |
483.6 g/mol |
Nom IUPAC |
2-(2,6-dioxopiperidin-3-yl)-5-[4-[[1-(2-hydroxyethyl)piperidin-4-yl]methyl]piperazin-1-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C25H33N5O5/c31-14-13-27-7-5-17(6-8-27)16-28-9-11-29(12-10-28)18-1-2-19-20(15-18)25(35)30(24(19)34)21-3-4-22(32)26-23(21)33/h1-2,15,17,21,31H,3-14,16H2,(H,26,32,33) |
Clé InChI |
UOEKWQCTOMZRIU-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCN(CC4)CC5CCN(CC5)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


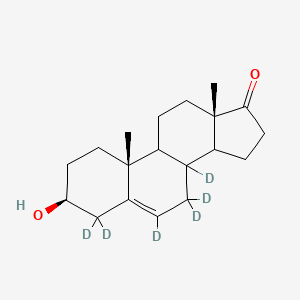
![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-hex-2-enethioate](/img/structure/B12386038.png)

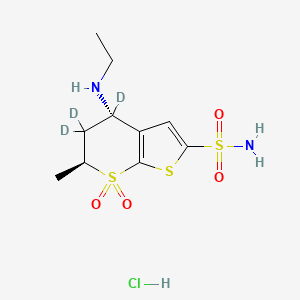



![5-[[1-(4-Chlorophenyl)triazol-4-yl]methyl]-5-[(4-methoxyphenyl)methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B12386082.png)
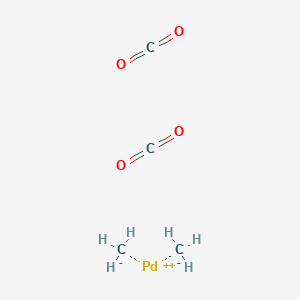
![(2S)-5-(diaminomethylideneamino)-N-[2-(3,5-dioxo-1,2-diphenyl-1,2,4-triazolidin-4-yl)ethyl]-2-[[2-[1-[2-oxo-2-[4-(6-oxo-5,11-dihydrobenzo[c][1]benzazepin-11-yl)piperazin-1-yl]ethyl]cyclopentyl]acetyl]amino]pentanamide;dihydrochloride](/img/structure/B12386090.png)
![5-[[4-[4-(Dimethylamino)phenyl]phenyl]methylidene]-1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B12386094.png)
